molecular formula C9H16N4O B1492540 6-(2-aminoethoxy)-N,N,2-trimethylpyrimidin-4-amine CAS No. 2098034-08-1

6-(2-aminoethoxy)-N,N,2-trimethylpyrimidin-4-amine

Cat. No. B1492540
CAS RN: 2098034-08-1
M. Wt: 196.25 g/mol
InChI Key: MLZSMPVDZYIHFS-UHFFFAOYSA-N
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Description

“2-(2-Aminoethoxy)ethanol” is a colorless to yellowish liquid, with an amine-like odor . It is miscible with water in all proportions . It is a versatile intermediate with a variety of applications .


Molecular Structure Analysis

The molecular formula of “2-(2-Aminoethoxy)ethanol” is C4H11NO2 . The molecular weight is 105.14 g/mol .


Physical And Chemical Properties Analysis

“2-(2-Aminoethoxy)ethanol” has a melting point of -13 °C and a boiling point of 223 °C . The specific gravity at 20/20 is 1.06 . It is completely miscible with water and alcohol .

Scientific Research Applications

Redox-Activated Pyrimidine Derivatives in Synthesis

Redox-activated amines, including pyrimidine derivatives, have been utilized in metal-free photoredox catalysis for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This approach enables the synthesis of functionalized alkynes and alkenes under mild conditions, demonstrating the versatility of pyrimidine derivatives in organic synthesis (Ociepa, Turkowska, & Gryko, 2018).

Ligand Synthesis for Supramolecular Chemistry

Pyrimidine-based ligands, synthesized using pyrimidine derivatives as central building blocks, are critical in supramolecular chemistry for creating complex molecular architectures. These ligands can facilitate the development of new materials with specific electronic and optical properties (Schubert & Eschbaumer, 1999).

Fragmentation Studies for Mass Spectrometry Analysis

The study of fragmentation pathways of pyrimidine derivatives under electrospray ionization is essential for understanding their behavior in mass spectrometry, which is crucial for analytical chemistry applications (Erkin et al., 2015).

Regioselective Amination

Regioselective amination of chloropyrimidines to produce substituted aminopyrimidines demonstrates the potential of pyrimidine derivatives in creating diverse organic molecules, showcasing their applicability in drug discovery and development (Smith & Buchwald, 2016).

Safety and Hazards

“2-(2-Aminoethoxy)ethanol” is harmful in contact with skin and causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

6-(2-aminoethoxy)-N,N,2-trimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-7-11-8(13(2)3)6-9(12-7)14-5-4-10/h6H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZSMPVDZYIHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCCN)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-aminoethoxy)-N,N,2-trimethylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-aminoethoxy)-N,N,2-trimethylpyrimidin-4-amine

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